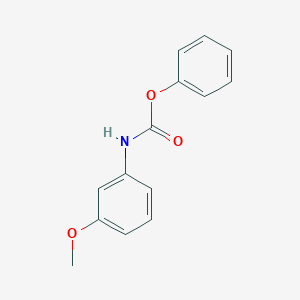

Phenyl N-(M-anisyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(3-methoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-13-9-5-6-11(10-13)15-14(16)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMWKYUMMAHSGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201243904 | |

| Record name | Carbamic acid, (3-methoxyphenyl)-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50699-51-9 | |

| Record name | Carbamic acid, (3-methoxyphenyl)-, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50699-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (3-methoxyphenyl)-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL N-(M-ANISYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Phenyl N M Anisyl Carbamate

Phosgene-Free Synthetic Routes

The drive to circumvent the hazards associated with phosgene (B1210022) has catalyzed the development of several alternative synthetic strategies. These routes, including direct carbamoylation, transcarbamoylation, and the utilization of benign reagents like carbon dioxide, represent the forefront of modern carbamate (B1207046) synthesis.

Carbamoylation Reactions

Carbamoylation reactions are a direct method for forming the carbamate linkage. For Phenyl N-(M-anisyl)carbamate, this would typically involve the reaction of m-anisidine (B1676023) with a suitable carbonyl-containing reagent. Modern approaches focus on using safer "carbonyl" sources than phosgene.

Methoxycarbonylation with Dialkyl Carbonates: The methoxycarbonylation of aromatic amines using dialkyl carbonates, particularly dimethyl carbonate (DMC), has emerged as a promising green alternative. google.com This reaction produces the desired carbamate with methanol (B129727) as the only byproduct, which can be recycled. google.com The synthesis of N-phenyl carbamates from anilines and DMC has been extensively studied using various catalysts. For instance, using Pb(OAc)₂·Pb(OH)₂ as a catalyst for the reaction between aniline (B41778) and DMC, a 97% conversion of aniline with 95% selectivity to methyl N-phenyl carbamate was achieved at 453 K in just one hour. researchgate.net Supported lead oxide catalysts, such as PbO/SiO₂, have also shown high efficacy, yielding 99.5% of methyl N-phenyl carbamate under specific conditions. researchgate.net

Oxidative Carbonylation: This process involves the reaction of an amine (m-anisidine) with an alcohol (phenol) and carbon monoxide in the presence of an oxidant, typically oxygen. taylorfrancis.com Palladium-based catalytic systems are often employed for this transformation. researchgate.netd-nb.info The oxidative carbonylation of aromatic amines is a well-established route to the corresponding carbamates. d-nb.info

Reductive Carbonylation: An alternative pathway is the reductive carbonylation of the corresponding nitroaromatic compound, in this case, m-nitroanisole. taylorfrancis.com The reaction uses carbon monoxide, which acts as both a reductant for the nitro group and a carbonyl source, in the presence of an alcohol (phenol). acs.orgnih.govunimi.it This method consolidates the reduction of the nitro group and the carbamate formation into a single step. unimi.it Palladium catalysts, both homogeneous and heterogeneous, have proven effective for this reaction. acs.orgnih.gov

Transcarbamoylation Processes

Transcarbamoylation, or transesterification of carbamates, involves the reaction of an amine with a pre-existing carbamate, effectively transferring the carbamoyl (B1232498) group. To synthesize this compound, m-anisidine could be reacted with a carbamate like phenyl carbamate or methyl carbamate.

This approach is attractive as it avoids the direct handling of toxic carbonylating agents. Research has shown that the reaction of aniline with methyl carbamate in the presence of methanol can achieve high conversion and selectivity. Using zinc chloride as a catalyst at 433K for 4 hours, an aniline conversion of 90.1% and selectivity to methyl N-phenyl carbamate of 99.7% were reported. researchgate.net Tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate has also been demonstrated as a mild and efficient method, suggesting the viability of carbamate exchange reactions under catalytic conditions. organic-chemistry.orgorganic-chemistry.org The carbonylation of diamines with low-molecular-weight carbamates like ethyl carbamate is another emerging attractive route. nih.gov

Electrochemical Approaches to Carbamate Synthesis

Electrochemical methods offer a novel and green approach to carbamate synthesis, often operating under mild conditions without the need for chemical oxidants or reductants. rsc.org These methods can activate substrates like carbon dioxide or amines to facilitate carbamate formation.

One such method involves the electrochemical generation of a carboxylating reagent. By bubbling CO₂ into an electrolyzed acetonitrile (B52724) solution, a reactive species is formed that can react with an amine (like m-anisidine) and an alkylating agent to produce carbamates. researchgate.net Studies using this technique have shown that while aliphatic amines give high to excellent yields, aromatic amines tend to result in more moderate yields, depending on the nucleophilicity of the nitrogen atom. researchgate.net For example, the electrochemical synthesis of carbamate esters from amines, ethyl iodide, and CO₂ demonstrated that aliphatic amines generally provide better yields than aromatic amines. researchgate.net Another approach involves the direct electrochemical carboxylation of amines with CO₂ in an undivided cell, which has been used to generate N-phenyl amino acid derivatives. rsc.org

Carbon Dioxide Utilization in Carbamate Formation

The use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 feedstock for chemical synthesis is a key goal of green chemistry. nih.gov Several methods have been developed for the synthesis of carbamates using CO₂.

A common strategy is the three-component coupling of an amine (m-anisidine), carbon dioxide, and an alkylating agent (e.g., an alkyl halide). rsc.org This reaction can be promoted by a base. For instance, the use of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) allows for an efficient synthesis of carbamates under mild conditions with short reaction times. organic-chemistry.org Deep eutectic solvents (DES) have also been employed as both the solvent and catalyst for this transformation. A system based on choline (B1196258) chloride and zinc(II) chloride was found to be highly effective for carbamate formation from a wide range of amines and alkyl halides with CO₂ at atmospheric pressure and room temperature. rsc.org

Another innovative system uses Si(OMe)₄ as a nonmetallic, regenerable reagent with DBU as both a CO₂ capture agent and a catalyst. This allows for the direct conversion of CO₂ into carbamates without the need for metal catalysts. organic-chemistry.orgorganic-chemistry.org

| Catalyst/Promoter System | Reactants | Key Features | Reference |

|---|---|---|---|

| Cesium Carbonate / TBAI | Amine, CO₂, Alkyl Halide | Mild conditions, short reaction times, avoids N-alkylation side products. | organic-chemistry.org |

| Deep Eutectic Solvent (e.g., [ChCl][ZnCl₂]₂) | Amine, CO₂, Alkyl Halide | Acts as both solvent and catalyst; operates at room temperature and atmospheric pressure; recyclable system. | rsc.org |

| DBU / Si(OMe)₄ | Amine, CO₂, Alkyl Halide | Metal-free system; DBU captures CO₂ and catalyzes the reaction; Si(OMe)₄ is a regenerable reagent. | organic-chemistry.orgorganic-chemistry.org |

Catalytic Approaches to this compound Synthesis

Catalysis is fundamental to the efficiency and selectivity of modern carbamate synthesis. The development of advanced catalytic systems, particularly heterogeneous catalysts, is crucial for creating industrially viable and sustainable processes.

Heterogeneous Catalysis

Heterogeneous catalysts are highly favored in industrial applications because they can be easily separated from the reaction mixture, enabling straightforward product purification and catalyst recycling. taylorfrancis.comrsc.org This is a significant advantage over homogeneous systems, where catalyst recovery can be difficult and costly. google.com

Various heterogeneous catalysts have been developed for phosgene-free carbamate synthesis, especially for the reaction of anilines with dimethyl carbonate (DMC).

Mixed Metal Oxides: Zn/Al/Ce mixed oxides, derived from hydrotalcite-like precursors, have been shown to be effective and recoverable heterogeneous catalysts for the synthesis of methyl N-phenyl carbamate via DMC aminolysis. nih.govnih.gov The addition of cerium creates strong interactions within the mixed oxides, leading to high catalytic activity. A catalyst with 2.5% cerium content achieved an aniline conversion of 95.8% and a methyl N-phenyl carbamate selectivity of 81.6%. nih.govnih.gov

Supported Catalysts: Supporting an active catalytic species on a solid carrier like silica (B1680970) or alumina (B75360) is a common strategy.

A zinc alkyl carboxylate catalyst chemically bonded to a silica surface demonstrated high activity and recyclability in the reaction between aniline and DMC. rsc.org

Supported lead oxide (PbO) on silica (SiO₂) was found to be a superior catalyst for methyl N-phenyl carbamate synthesis from aniline and DMC, with the catalyst maintaining high activity after being reused five times. researchgate.net

Palladium supported on alumina (Pd/Al₂O₃) with promoters like FeCl₃ has been used for the reductive carbonylation of nitrobenzene, highlighting the ease of catalyst recovery. taylorfrancis.com

A phenanthroline-based porous organic polymer was used as a solid support for a palladium catalyst (Pd@phen-POP) in the reductive carbonylation of nitroarenes, showing high efficiency and recyclability. acs.orgnih.gov

| Catalyst | Reaction Type | Reactants | Aniline Conversion (%) | Carbamate Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Zn/Al/Ce Mixed Oxide (2.5% Ce) | DMC Aminolysis | Aniline, DMC | 95.8 | 81.6 | nih.govnih.gov |

| PbO/SiO₂ | DMC Aminolysis | Aniline, DMC | - | >99.5 (Yield) | researchgate.net |

| Zn(OAc)₂-[bmim]PF₆ | DMC Aminolysis | Aniline, DMC | 99.8 | 99.1 | researchgate.net |

| Pd@phen-POP | Reductive Carbonylation | Nitrobenzene, CO, MeOH | - | 92.0 | acs.orgnih.gov |

| ZnCl₂ | Transcarbamoylation | Aniline, Methyl Carbamate | 90.1 | 99.7 | researchgate.net |

Homogeneous Catalysis

The synthesis of N-aryl carbamates, including this compound, can be achieved through advanced homogeneous catalytic methods that offer alternatives to traditional routes involving phosgene or chloroformates. vulcanchem.comwikipedia.org One of the most significant strategies involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with an isocyanate source, such as sodium cyanate (B1221674) (NaOCN). mit.edu In this process, a palladium catalyst, typically in a Pd(0) or Pd(II) state, facilitates the formation of an aryl isocyanate intermediate in situ. This reactive intermediate is then trapped by an alcohol to yield the desired carbamate. mit.edu

For the specific synthesis of this compound, this would involve the coupling of an m-anisyl halide (e.g., 3-chloroanisole (B146291) or 3-methoxyphenyl (B12655295) triflate) with sodium cyanate in the presence of a palladium catalyst and a suitable ligand, followed by trapping the generated m-anisyl isocyanate with phenol (B47542). This one-pot process is advantageous as it avoids the isolation of potentially hazardous isocyanate intermediates. mit.edu

While research on other carbamates like Methyl N-phenyl carbamate (MPC) has explored various homogeneous catalysts, including zinc and lead compounds, these systems are typically tailored for aminolysis or carbonylation reactions with different substrates. nih.govresearchgate.net The palladium-catalyzed cross-coupling represents a more direct and versatile homogeneous catalytic route for synthesizing a broad range of N-aryl carbamates like this compound. mit.edu

Role of Specific Catalytic Systems

The success of homogeneous catalysis in carbamate synthesis is highly dependent on the specific catalytic system employed.

Palladium-Based Systems: For the synthesis of N-aryl carbamates via cross-coupling, the combination of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a specialized phosphine (B1218219) ligand is crucial. mit.edu These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition, isocyanate insertion, and reductive elimination. The choice of ligand can influence reaction efficiency, substrate scope, and reaction conditions. mit.edu

Cobalt-Based Systems: In the context of transformations involving carbamates, chiral cobalt complexes have proven effective. For instance, an oligomeric (salen)Co–OTf complex has been used to catalyze the highly enantioselective addition of phenyl carbamate to meso-epoxides. nih.gov In these systems, the multimeric nature of the catalyst enhances both the reaction rate and selectivity compared to monomeric equivalents, likely through cooperative effects between metal centers. nih.gov This highlights the role of tailored cobalt complexes in promoting stereoselective reactions of carbamate nucleophiles.

Other Metal Systems: For the synthesis of different carbamate structures, other catalytic systems are prominent. For example, the synthesis of Methyl N-phenyl carbamate (MPC) from aniline and dimethyl carbonate has been effectively catalyzed by Zn/Al/Pb mixed oxides and various lead compounds, which have been shown to be excellent catalysts for carbamate synthesis. researchgate.net Similarly, ZnCl₂ has been used as an effective catalyst for the reaction of aniline with methyl carbamate. researchgate.netlookchem.com These systems, while not directly applied to this compound, underscore the importance of Lewis acidic metal centers in activating substrates for carbamate formation. researchgate.net

Stereoselective and Asymmetric Synthesis of this compound Derivatives

While the synthesis of the parent this compound does not involve chirality, its functional group can be incorporated into more complex molecules where it plays a critical role in directing the stereochemical outcome of reactions, leading to various chiral derivatives.

Diastereoselective Reaction Pathways

The carbamate nitrogen in derivatives of this compound can act as an internal nucleophile or directing group to achieve high levels of diastereoselectivity in intramolecular reactions.

Allylic C-H Amination: A notable example is the palladium(II)/sulfoxide-catalyzed diastereoselective allylic C-H amination of chiral homoallylic N-carbamates. nih.gov In a model system using an N-tosyl carbamate, the reaction proceeds through a π-allylPd intermediate, with the intramolecular attack of the carbamate nitrogen leading to the formation of a cyclic oxazolidinone product. The stereochemistry of the existing chiral center on the substrate directs the facial selectivity of the C-H amination, resulting in high diastereoselectivity. nih.gov This methodology could be applied to derivatives of this compound to synthesize stereochemically defined syn-1,2-amino alcohols.

Amino-sulfonoxylation: A carbamate tether can be used to achieve diastereoselective amino-sulfonoxylation of alkenes. beilstein-journals.org This reaction involves the formation of a transient N-alkoxy nitrenium ion from an N-alkoxy carbamate precursor. This ion attacks a pendant alkene to form an aziridinium (B1262131) intermediate, which is then opened by a sulfonate anion in a diastereoselective Sₙ2-type reaction. This process provides products with excellent regioselectivity and diastereoselectivity. beilstein-journals.org

Table 1: Diastereoselective Reactions Guided by Carbamate Functionality

| Reaction Type | Catalytic System / Reagents | Key Intermediate | Stereochemical Outcome | Ref. |

|---|---|---|---|---|

| Allylic C-H Amination | Pd(OAc)₂ / Bis-sulfoxide | π-AllylPd complex | High diastereoselectivity (e.g., 7:1 dr) in oxazolidinone formation. | nih.gov |

| Amino-sulfonoxylation | I(III) Reagents / Sulfonic Acids | Aziridinium ion | Exquisite regioselectivity and diastereoselectivity. | beilstein-journals.org |

| Amino Sulfide Synthesis | Trifluoroacetic Acid (TFA) / Thiol | Cyclic oxazinone-type intermediate | Excellent diastereoselectivity via double Sₙ2 process. | nih.gov |

Enantioselective Methodologies

Chiral catalysts can be employed to synthesize enantiomerically enriched derivatives from achiral precursors bearing a carbamate functional group or by using carbamates as nucleophiles.

Enantioselective Epoxide Opening: A highly effective method for generating chiral protected trans-1,2-amino alcohols involves the enantioselective addition of a carbamate nucleophile to meso-epoxides. Research has shown that an oligomeric (salen)Co–OTf catalyst promotes the addition of phenyl carbamate to substrates like cyclohexene (B86901) oxide with high enantioselectivity. nih.gov The reaction proceeds to form a chiral oxazolidinone product. This methodology is scalable and provides access to valuable chiral building blocks. nih.gov An analogous reaction using this compound as the nucleophile could potentially be developed to access a different class of chiral amino alcohol derivatives.

Table 2: Enantioselective Addition of Phenyl Carbamate to Cyclohexene Oxide

| Catalyst (mol %) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |

|---|---|---|---|---|

| Monomeric (salen)Co–OTf (5%) | 50 | 33 | 21 | nih.gov |

| Oligomeric (salen)Co–OTf (1%) | 23 | 21 | 97 | nih.gov |

| Oligomeric (salen)Co–OTf (1%) | 50 | 91 | 95 | nih.gov |

Data from the reaction of phenyl carbamate with cyclohexene oxide to form the corresponding trans-oxazolidinone.

Rhodium-Catalyzed Aziridination: The stereoselective, rhodium-catalyzed aziridination of styrenes using a chiral N-mesyloxycarbamate can produce chiral aziridines. researchgate.net The stereochemical outcome is highly dependent on the substrate and the specific rhodium catalyst used. The mechanism can involve both concerted and radical pathways via singlet and triplet rhodium nitrene intermediates, respectively. The use of a chiral catalyst like Rh₂[(S)‐nttl]₄ can exert significant control over the conformation of the nitrene intermediate, leading to the formation of a single diastereomer. researchgate.net

Novel Synthetic Transformations Involving this compound

This compound can serve as a versatile intermediate for the synthesis of other functional molecules, particularly through transformations that leverage the reactivity of the carbamate linkage.

Derivatization via Activated Carbamate Intermediates

The carbamate group can be transformed into other functionalities, such as ureas, by reacting with nucleophiles. Phenyl carbamates are particularly useful in this regard because the phenoxy group is a relatively good leaving group compared to an alkoxy group. Primary phenylcarbamates react with amines to form unsymmetrical ureas. vulcanchem.com This reactivity suggests that this compound can react with various primary or secondary amines, likely under thermal or catalyzed conditions, to yield a diverse range of N-(m-anisyl)-N'-substituted ureas. The reaction proceeds via nucleophilic attack of the amine on the carbamate carbonyl, followed by the elimination of phenol. vulcanchem.commdpi.com

Furthermore, the synthesis of carbamates can itself proceed through an activated intermediate. For example, a phenol can be activated with p-nitrophenyl (PNP)-chloroformate. nih.gov The resulting PNP-carbonate is a highly reactive species that readily undergoes nucleophilic attack by an amine to form the desired carbamate. This concept can be inverted, where the carbamate itself acts as a stable precursor that can be activated for further derivatization. For instance, the N-H bond of this compound could be deprotonated, and the resulting anion could be alkylated or acylated to provide N-substituted derivatives.

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in chemical manufacturing by improving efficiency, reducing waste, and simplifying purification processes. For the synthesis of this compound, one-pot methodologies that combine multiple reaction steps without the isolation of intermediates are of considerable interest. These strategies typically involve the in situ generation of a reactive intermediate that subsequently couples with the other reactant to form the final carbamate product.

A notable one-pot approach for the synthesis of O-aryl carbamates involves the in situ formation of an N-substituted carbamoyl chloride from a secondary amine and a phosgene equivalent, such as triphosgene (B27547). This is immediately followed by a reaction with a phenol. researchgate.netorganic-chemistry.org This method circumvents the need to handle sensitive carbamoyl chloride intermediates directly. researchgate.netorganic-chemistry.org

An alternative one-pot strategy is the palladium-catalyzed three-component coupling reaction. This method can involve the coupling of an aryl halide, an amine, and a carbon monoxide source, or relatedly, the coupling of an aryl halide with sodium cyanate in the presence of an alcohol. mit.edu These transition-metal-catalyzed reactions provide a versatile route to a wide array of carbamates under relatively mild conditions.

A plausible one-pot synthesis of this compound would involve the reaction of m-anisidine with a phenyl-containing component and a carbonyl source in a single reaction vessel. Based on established methodologies for similar compounds, a likely route would be the reaction of m-anisidine and phenol with a carbonylating agent.

Detailed research findings on a specific one-pot procedure for this compound are not extensively documented in publicly available literature. However, by adapting a general and versatile one-pot procedure for substituted O-aryl carbamates, a reliable synthetic route can be proposed. One such method involves the reaction of a secondary amine with triphosgene to form a carbamoyl chloride in situ, which then reacts with a phenol. researchgate.netorganic-chemistry.org

For the specific synthesis of this compound, the reactants would be m-anisidine (the secondary amine precursor, although it is a primary aniline derivative, it will react to form the N-substituted carbamate) and phenol.

The proposed reaction is as follows:

m-Anisidine + Triphosgene → [m-Anisyl isocyanate] → this compound (in the presence of Phenol)

The reaction would be carried out in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride gas produced. rsc.org

Table 1: Proposed One-Pot Synthesis of this compound

| Reactant 1 | Reactant 2 | Carbonyl Source | Catalyst/Reagent | Solvent | Product |

| m-Anisidine | Phenol | Triphosgene | Triethylamine | Dichloromethane | This compound |

This one-pot procedure is advantageous as it avoids the isolation of the highly reactive and sensitive isocyanate intermediate. researchgate.netorganic-chemistry.org The reaction conditions, such as temperature and reaction time, would need to be optimized to achieve a high yield of the desired product. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Advanced Structural Elucidation and Spectroscopic Characterization of Phenyl N M Anisyl Carbamate

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the exact spatial arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Inorganic Crystal Structure Database (ICSD), revealed no deposited single-crystal X-ray diffraction data for Phenyl N-(M-anisyl)carbamate. While crystal structures for related isomers, such as Phenyl N-(p-anisyl)carbamate, have been reported, specific crystallographic parameters for the meta-isomer are not available in the current scientific literature. uni-frankfurt.de

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the absence of a crystal structure for this compound, a direct investigation of its intermolecular interactions is not possible. However, studies on analogous phenylcarbamates provide insight into the likely interactions. asu-edu.ru For instance, in the crystal structure of Phenyl N-(3,5-dimethylphenyl)carbamate, molecules are linked by N—H⋯O=C hydrogen bonds, forming chains. asu-edu.ru Furthermore, C—H⋯π interactions and offset π–π stacking interactions contribute to the formation of a three-dimensional network. asu-edu.ru It is plausible that this compound would exhibit similar hydrogen bonding via its N-H group and carbonyl oxygen, as well as potential π-π stacking interactions involving its two aromatic rings.

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the chemical structure of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the deduction of the molecular skeleton.

The ¹H and ¹³C NMR spectra of this compound have been reported, providing key evidence for its structural confirmation. jst.go.jp The spectra were recorded in deuterated chloroform (B151607) (CDCl₃). jst.go.jp

¹H NMR Data: The proton NMR spectrum displays characteristic signals for the aromatic protons of both the phenyl and m-anisyl groups, as well as the methoxy (B1213986) and amine protons. jst.go.jp The chemical shifts (δ) are reported in parts per million (ppm). jst.go.jp

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.44 | d, J=7.5 Hz | 2H | Aromatic protons (phenyl group) |

| 7.34 | t, J=7.5 Hz | 2H | Aromatic protons (phenyl group) |

| 7.08–7.13 | m | 3H | Aromatic protons (phenyl and m-anisyl groups) |

| 6.38–6.93 | m | 3H | Aromatic protons (m-anisyl group) |

| 3.81 | s | 3H | Methoxy group (-OCH₃) |

Data sourced from a study on the transformation of N,O-diaryl carbamates. jst.go.jp

¹³C NMR Data: The carbon NMR spectrum shows distinct signals for each carbon environment within the molecule, including the carbonyl carbon of the carbamate (B1207046) group and the carbons of the aromatic rings. jst.go.jp

| Chemical Shift (ppm) | Assignment |

| 157.2 | Aromatic Carbon |

| 152.0 | Carbonyl Carbon (C=O) |

| 144.1 | Aromatic Carbon |

| 137.4 | Aromatic Carbon |

| 129.1 | Aromatic Carbon |

| 123.8 | Aromatic Carbon |

| 122.5 | Aromatic Carbon |

| 118.7 | Aromatic Carbon |

| 114.4 | Aromatic Carbon |

| 55.6 | Methoxy Carbon (-OCH₃) |

Data sourced from a study on the transformation of N,O-diaryl carbamates. jst.go.jp

Two-Dimensional NMR (e.g., COSY, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information about the connectivity and spatial relationships between atoms in a molecule.

Correlated Spectroscopy (COSY) would be instrumental in confirming the proton-proton coupling network within this compound. The COSY spectrum would display cross-peaks between protons that are coupled to each other, typically through two or three bonds. princeton.edupbsiddhartha.ac.in For instance, correlations would be expected between the aromatic protons on the phenyl ring and, separately, between the protons on the m-anisyl ring. This technique helps to definitively assign the signals in the 1H NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space interactions between protons that are in close proximity (typically within 5 Å), providing insights into the molecule's conformation. princeton.edumdpi.com For this compound, NOESY could show cross-peaks between the NH proton and nearby aromatic protons on both the phenyl and m-anisyl rings, helping to determine their relative orientation. The spatial interaction between the methoxy group's protons and the adjacent aromatic protons on the m-anisyl ring would also be observable.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) analysis of this compound (C14H13NO3) would show a molecular ion peak (M+) corresponding to its molecular weight of approximately 243.26 g/mol . vulcanchem.com The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for carbamates involve cleavage of the carbamate bond. Expected fragments would include ions corresponding to the phenyl isocyanate moiety and the m-anisidine (B1676023) moiety. wvu.eduuni-saarland.demsu.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the parent ion and its fragments. wvu.edursc.org For this compound, HRMS would confirm the molecular formula C14H13NO3 by providing a measured mass that is very close to the calculated exact mass (243.08954 Da). uni.lu This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. uni-saarland.de

Table 1: Predicted m/z values for this compound Adducts in Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]+ | 244.09682 |

| [M+Na]+ | 266.07876 |

| [M-H]- | 242.08226 |

| [M+NH4]+ | 261.12336 |

| [M+K]+ | 282.05270 |

| [M+H-H2O]+ | 226.08680 |

| [M]+ | 243.08899 |

Data sourced from predicted values. uni.lu

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering a fingerprint that is unique to its structure and bonding. nih.gov

Infrared (IR) Spectroscopy of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational modes include:

N-H stretching: A peak in the region of 3300-3500 cm⁻¹, characteristic of the amine N-H bond.

C=O stretching: A strong absorption band typically found between 1680 and 1750 cm⁻¹ for the carbamate carbonyl group. mdpi.com

C-O stretching: Bands associated with the C-O bonds of the carbamate and the methoxy group.

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy , being complementary to IR, would also provide valuable structural information. While IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. nih.gov For this compound, the aromatic ring vibrations are expected to produce strong Raman signals. The symmetric vibrations of the molecule will be particularly Raman active.

Table 2: General Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C=O (carbamate) | Stretching | 1680 - 1750 |

| C-N | Stretching | 1200 - 1350 |

| C-O (ether) | Asymmetric Stretching | 1200 - 1275 |

| C-O (ether) | Symmetric Stretching | 1020 - 1075 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

Surface Enhanced Raman Scattering (SERS)

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as gold or silver. mdpi.comazom.com This enhancement allows for the detection of very low concentrations of an analyte. For this compound, SERS could be employed to obtain high-quality vibrational spectra from minute sample quantities. The enhancement effect is highly dependent on the orientation of the molecule on the metal surface, which can provide additional insights into how the molecule interacts with its environment. The "hot spots" created by the nanostructured surface are crucial for the significant signal enhancement. mdpi.com

Computational and Theoretical Investigations of Phenyl N M Anisyl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties by solving the Schrödinger equation. rsc.org For molecules of the size of Phenyl N-(M-anisyl)carbamate, various levels of theory are employed to balance computational cost with accuracy.

Density Functional Theory (DFT) is a workhorse of computational chemistry, favored for its balance of accuracy and efficiency in studying medium to large-sized organic molecules. nih.gov DFT calculations are used to optimize molecular geometries, predict vibrational frequencies (IR spectra), and determine electronic properties.

In studies of related aryl carbamates, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G**, have been instrumental. nih.govphyschemres.org For the nine isomers of methoxyphenyl-N-pyridinylcarbamates, DFT was used to model their structures, which were then compared with experimental X-ray crystallography data. acs.org These studies show that DFT can accurately predict key geometric parameters and the dominant intermolecular interactions, such as the N–H···N hydrogen bonds that govern the crystal packing. acs.org It is anticipated that DFT calculations for this compound would similarly reveal a near-planar carbamate (B1207046) group and define the rotational preferences of the phenyl and m-anisyl rings.

Table 1: Representative DFT-Calculated Parameters for Related Carbamates (Note: This table is illustrative, based on data for analogous compounds like methoxyphenyl-N-pyridinylcarbamates and other aryl carbamates, as specific data for this compound is not available.)

| Parameter | Typical Calculated Value | Significance |

| Carbamate C=O Bond Length | ~1.22 Å | Indicates the double bond character of the carbonyl group. |

| Carbamate C-N Bond Length | ~1.36 Å | Reflects the partial double bond character due to resonance. nih.gov |

| N-H Bond Length | ~1.01 Å | Standard length for an N-H bond involved in hydrogen bonding. |

| Dihedral Angle (Ar-N-C=O) | Varies (near 0° or 180°) | Defines the cis/trans conformation of the carbamate linkage. |

| HOMO-LUMO Energy Gap | ~4-5 eV | Relates to the electronic stability and reactivity of the molecule. inlibrary.uz |

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy, especially for electronic properties. For instance, a study on methyl n-(6-propylsulfanyl-1h-benzimidazol-2-yl)carbamate utilized the Restricted Hartree-Fock (RHF) method to analyze its electronic structure. inlibrary.uz

Composite methods, such as the Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) theories, combine results from several high-level ab initio calculations to achieve very high accuracy in thermochemical data like enthalpies of formation and reaction energies. While no specific applications of these methods to this compound are reported, they represent the gold standard for benchmarking the accuracy of less computationally expensive methods like DFT.

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that treats a small, electronically significant part of a large molecular system (like a reaction center) with high-accuracy quantum mechanics, while the remainder of the system (e.g., solvent or protein environment) is treated with computationally cheaper molecular mechanics. This approach is particularly useful for studying reaction mechanisms in complex environments. nih.gov

For a molecule like this compound, QM/MM modeling would be employed to study its interactions and reactions within a biological system, such as its binding to an enzyme active site. For example, computational studies on the interaction of N-dialkyl O-arylcarbamate inhibitors with butyrylcholinesterase have used such approaches to understand steric constraints and the carbamoylation of the catalytic serine residue. chemrxiv.org The QM region would consist of the carbamate group and parts of the aryl rings, while the MM region would encompass the surrounding protein and solvent molecules.

Conformational Preferences and Energy Landscapes

The carbamate linkage is characterized by a significant rotational barrier around the C–N bond due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in partial double bond character. nih.gov This gives rise to two principal planar conformations: syn (or cis) and anti (or trans). The energy difference between these rotamers is generally small, often less than 2 kcal/mol, meaning that both conformations can coexist in equilibrium at room temperature. nih.gov

For this compound, additional conformational flexibility arises from the rotation of the phenyl and m-anisyl rings relative to the carbamate plane. Computational studies on methoxyphenyl-N-pyridinylcarbamates revealed that the solid-state conformations can sometimes be metastable compared to the global minimum energy conformation calculated for an isolated molecule in the gas phase. acs.org This discrepancy is attributed to the stabilizing effects of intermolecular interactions, such as hydrogen bonds and C–H···O interactions, in the crystal lattice. acs.org The energy landscape of this compound is therefore expected to be complex, with multiple low-energy conformers accessible.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational methods provide a range of descriptors that quantify this behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. inlibrary.uz

For a typical N-aryl carbamate, the HOMO is generally localized on the N-aryl moiety, which is electron-rich, while the LUMO is often distributed across the carbonyl group and the O-phenyl ring. In this compound, the electron-donating methoxy (B1213986) group on the N-anisyl ring would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack at that ring. The specific distribution and energies of these orbitals, calculated via DFT, are crucial for predicting the regioselectivity of reactions such as electrophilic aromatic substitution or nucleophilic attack at the carbonyl carbon.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential.

For this compound, the MEP map is expected to show the most negative potential (red) localized on the oxygen atoms of the carbonyl group and the methoxy group due to the high electronegativity of oxygen. These regions are therefore the most likely sites for electrophilic interactions. Conversely, the hydrogen atom of the N-H group is anticipated to exhibit a region of high positive potential (blue), making it a primary site for nucleophilic attack. The aromatic rings will likely display a more varied potential distribution, with the π-electron clouds creating regions of negative potential above and below the plane of the rings, while the ring protons will show positive potential. The presence of the electron-donating methoxy group on the meta-position of the N-phenyl ring would subtly influence the charge distribution on that ring compared to an unsubstituted phenyl ring. Computational studies on similar carbamates have confirmed that the carbonyl and NH groups are primary sites for interaction. uantwerpen.benih.govchemmethod.com

A hypothetical representation of the MEP for this compound would highlight these key reactive areas, providing a qualitative prediction of its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the electron delocalization, intramolecular interactions, and stability of a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energies (E(2)).

In this compound, significant intramolecular interactions are expected. The lone pair electrons on the nitrogen and oxygen atoms can delocalize into adjacent antibonding orbitals. The most significant of these interactions is the resonance between the nitrogen lone pair and the carbonyl group (n(N) → π*(C=O)), which imparts a partial double bond character to the C-N bond and contributes to the planarity of the carbamate group. This interaction is a defining feature of amides and carbamates. researchgate.net

Table 1: Anticipated Major NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C=O) | ~ 50-60 |

| LP (2) O (carbonyl) | σ* (N-C) | ~ 5-10 |

| LP (1) O (ether) | σ* (C-C)aryl | ~ 2-5 |

| π (Caryl-Caryl) | π* (Caryl-Caryl) | ~ 15-25 |

| σ (C-H) | σ* (C-N) | ~ 1-3 |

Note: The E(2) values are hypothetical and based on typical values observed in similar molecules from computational studies. Actual values would require specific calculations for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and intermediates along the reaction pathway.

For this compound, several reaction types can be computationally investigated. A common reaction for carbamates is the rotational isomerization around the C-N bond, which has a significant energy barrier due to the partial double bond character. researchgate.net Computational studies can map the potential energy surface for this rotation, identifying the planar ground states (E/Z isomers) and the perpendicular transition state. The energy of this transition state is influenced by the electronic effects of the substituents on the N-aryl ring. researchgate.net

Another important class of reactions is the cleavage of the carbamate bond. For instance, the cleavage of methyl phenyl carbamate to phenyl isocyanate and methanol (B129727) has been studied computationally, revealing the transition states and intermediates involved. ethz.ch The reaction can proceed through different pathways, and computational modeling helps to determine the most favorable one. For this compound, similar cleavage reactions can be modeled to understand the influence of the m-anisyl group on the reaction mechanism and barrier heights.

Furthermore, reactions involving the carbamate as a directing group in C-H activation have been computationally explored. For example, the Rh(III)-catalyzed oxidative Heck coupling of phenol (B47542) carbamates involves a C-H activation step where the carbamate group directs the metal catalyst to the ortho position of the phenyl ring. pkusz.edu.cn The transition state for this C-H activation is a key point in the catalytic cycle.

Table 2: Hypothetical Properties of a Transition State for C-N Bond Rotation in this compound

| Property | Value |

| Dihedral Angle (O=C-N-Caryl) | ~ 90° |

| Imaginary Frequency | ~ -150 cm-1 |

| Activation Energy (ΔG‡) | ~ 15-20 kcal/mol |

| Key Bond Lengths | C-N bond elongated compared to ground state |

Note: These values are illustrative and based on data for similar carbamates. researchgate.net Precise values would necessitate specific DFT calculations.

Computational chemistry allows for the calculation of kinetic and thermodynamic parameters, such as activation energies (ΔE‡), Gibbs free energies of activation (ΔG‡), reaction enthalpies (ΔHrxn), and Gibbs free energies of reaction (ΔGrxn). These parameters provide quantitative insights into the feasibility and rate of a reaction.

For the C-N bond rotation in this compound, the calculated activation energy would provide the rate of interconversion between the E and Z isomers. Studies on substituted N-aryl carbamates have shown that electron-donating groups on the aryl ring tend to increase the rotational barrier. researchgate.net

In the context of carbamate cleavage or formation reactions, thermodynamic calculations can predict whether the reaction is endothermic or exothermic and whether the equilibrium favors reactants or products. For example, the reaction of an isocyanate with an alcohol to form a carbamate is typically exothermic. ethz.ch Kinetic calculations, on the other hand, determine the height of the energy barrier that must be overcome for the reaction to proceed. The rate-determining step in a multi-step reaction is the one with the highest activation energy. nih.gov

Computational studies on the hydrolysis of aryl carbamates have provided detailed kinetic and thermodynamic data, showing how substituents on the aryl ring influence the reaction rates. nih.govresearchgate.net

Table 3: Hypothetical Kinetic and Thermodynamic Data for the Hydrolysis of this compound

| Parameter | Value |

| Activation Energy (ΔG‡) | ~ 20-25 kcal/mol |

| Enthalpy of Reaction (ΔHrxn) | ~ -5 to -10 kcal/mol |

| Gibbs Free Energy of Reaction (ΔGrxn) | ~ -2 to -7 kcal/mol |

| Rate Constant (k) at 298 K | Varies with pH |

Note: These are estimated values based on literature for related compounds. nih.govresearchgate.net Actual values would depend on the specific reaction conditions and require detailed computational and experimental studies.

Reactivity, Stability, and Degradation Pathways of Phenyl N M Anisyl Carbamate

Thermal Degradation Studies

The thermal stability of carbamates is a critical factor in their application and persistence. The degradation of Phenyl N-(m-anisyl)carbamate upon heating can proceed through several mechanisms, influenced by factors such as temperature, the presence of catalysts, and the surrounding chemical environment.

Thermal Cracking Mechanisms

The thermal decomposition of N-arylcarbamates can follow multiple pathways. For N-phenylcarbamates, three primary modes of decomposition have been identified: dissociation to isocyanate and alcohol, formation of a secondary amine and carbon dioxide, and reaction to form urea (B33335) and an olefin. cdnsciencepub.com In the case of t-butyl N-arylcarbamates, thermal decomposition at 177.5 °C in diphenyl ether has been shown to be a first-order reaction that yields carbon dioxide, isobutylene, and the corresponding aniline (B41778). cdnsciencepub.comcdnsciencepub.com The rate of this decomposition is influenced by the electronic nature of substituents on the aryl ring, with electron-withdrawing groups increasing the rate of reaction. cdnsciencepub.com

For this compound, which lacks a t-butyl group, the primary thermal degradation pathway is expected to involve the cleavage of the carbamate (B1207046) bond to yield m-anisyl isocyanate and phenol (B47542). This process is highly endothermic and typically requires high temperatures, often above 150°C. mdpi.comnih.gov A proposed mechanism for the thermal decomposition of t-butyl N-arylcarbamates involves a cyclic transition state, which may also be relevant to other carbamates. cdnsciencepub.com

Side reactions can occur at elevated temperatures. The formed isocyanate can react with any water present to produce an unstable carbamic acid, which then decomposes to m-methoxyaniline and carbon dioxide. nih.gov This amine can further react with the isocyanate to form a substituted urea. nih.gov

Catalytic Thermolysis

The thermal decomposition of carbamates can be facilitated by the use of catalysts. Studies on the catalytic cracking of methyl N-phenyl carbamate (MPC), a model aromatic carbamate, have evaluated various catalysts, including zinc oxide (ZnO), bismuth(III) oxide (Bi2O3), aluminum oxide (Al2O3), and Montmorillonite K-10. mdpi.comresearchgate.net These experiments, conducted between 160–200 °C, revealed that the catalytic reaction primarily yielded aniline and urea, a process that appeared to be influenced by water adsorbed on the catalyst surface. mdpi.comresearchgate.net

In the absence of a catalyst, the thermal cleavage of MPC at 200°C is very slow, with only 10% conversion after 5 hours, mainly producing phenyl isocyanate and diphenylurea. nih.gov The introduction of catalysts significantly increases the conversion rate. mdpi.com However, the product distribution can shift away from the desired isocyanate towards aniline and urea. mdpi.com This suggests that while catalysts can lower the decomposition temperature, they may also promote side reactions, particularly hydrolysis if water is present. The choice of catalyst and reaction conditions is therefore crucial in directing the thermolysis towards the desired products.

Table 1: Catalytic Thermolysis of Methyl N-phenyl Carbamate (MPC) at 200°C

| Catalyst | Catalyst:MPC Ratio (w/w) | MPC Conversion (%) | Main Products | Reference |

|---|---|---|---|---|

| None | 0 | 10 (after 5h) | Phenyl isocyanate, Diphenylurea | nih.gov |

| ZnO | 0.6 | >90 | Aniline, Diphenylurea | mdpi.com |

| Bi2O3 | 0.6 | ~80 | Aniline, Diphenylurea | mdpi.com |

| Al2O3 | 0.6 | ~60 | Aniline, Diphenylurea | mdpi.com |

| Montmorillonite K-10 | 0.6 | >95 | Aniline, Diphenylurea | mdpi.com |

Data is for the model compound Methyl N-phenyl Carbamate and is used to infer the potential behavior of this compound.

Hydrolytic Degradation Mechanisms

The stability of this compound in aqueous environments is highly dependent on the pH. It is reported to be stable under acidic and neutral conditions but undergoes hydrolysis in basic media (pH > 10). vulcanchem.com The primary products of this hydrolysis are 3-methoxyaniline and phenyl carbonate. vulcanchem.com

The mechanism of alkaline hydrolysis of N-aryl carbamates often proceeds via an E1cB (Elimination Unimolecular conjugate Base) pathway. nih.gov This mechanism involves the deprotonation of the carbamate nitrogen to form an anion, which then undergoes a rate-limiting expulsion of the phenoxide leaving group to form an isocyanate intermediate. researchgate.net This isocyanate is then rapidly hydrolyzed by water to the corresponding carbamic acid, which in turn decomposes to the amine and carbon dioxide. scite.ai

For N-monosubstituted carbamates, the rate of hydrolysis is often independent of the hydroxide (B78521) ion concentration at high pH, which is characteristic of the E1cB mechanism where the deprotonation equilibrium is fully shifted to the conjugate base. karger.com The rate of hydrolysis is significantly influenced by the nature of the leaving group, with better leaving groups (i.e., more acidic phenols) leading to faster hydrolysis. rsc.org In the case of this compound, the phenoxide is the leaving group.

Photolytic and Biolytic Degradation Processes

Information on the specific photolytic and biolytic degradation of this compound is limited. However, studies on related N-phenyl carbamates provide insights into potential degradation pathways.

Photolytic Degradation: The photodegradation of carbamates can be initiated by the absorption of UV radiation, leading to the cleavage of chemical bonds. uc.pt For N-aryl carbamates, this can result in the formation of various photoproducts through processes like photo-Fries rearrangement. researchgate.net The presence of substituents on the phenyl rings can influence the rate and pathway of photodegradation.

Biolytic Degradation: Soil microorganisms are known to degrade N-phenyl carbamate herbicides. researchgate.nettandfonline.comnih.gov The initial step in the biodegradation of compounds like chlorpropham (B1668850) (isopropyl N-(3-chlorophenyl)carbamate) is often hydrolysis, catalyzed by microbial enzymes, to yield the corresponding aniline (3-chloroaniline in the case of chlorpropham) and other metabolites. researchgate.netnih.gov Organisms such as Pseudomonas, Flavobacterium, Agrobacterium, and Arthrobacter have been identified as being capable of degrading phenylcarbamates. nih.govsemanticscholar.org It is plausible that similar microbial pathways could contribute to the degradation of this compound in the environment, likely initiated by the hydrolytic cleavage of the carbamate bond to release 3-methoxyaniline.

Chemical Cleavage and Deprotection Strategies

Carbamates are frequently used as protecting groups for amines in organic synthesis due to their stability under various conditions and the availability of methods for their removal (deprotection). organic-chemistry.org

Nucleophilic Carbamate Cleavage

The cleavage of the carbamate bond in this compound to release the free amine (m-anisidine) can be achieved through nucleophilic attack on the carbonyl carbon. Various reagents and conditions have been developed for the deprotection of carbamates.

A mild and efficient method for the cleavage of phenylcarbamates involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). vulcanchem.comorganic-chemistry.org This method is selective and tolerates many other functional groups. organic-chemistry.org

Another effective protocol for the nucleophilic deprotection of carbamates utilizes 2-mercaptoethanol (B42355) in the presence of a base such as potassium phosphate (B84403) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at elevated temperatures (e.g., 75°C). organic-chemistry.org This method is particularly advantageous for substrates with sensitive functionalities where traditional methods like catalytic hydrogenolysis are not suitable. organic-chemistry.org The proposed mechanism for this reaction is an SN2 type nucleophilic attack. organic-chemistry.org Diethylenetriamine has also been shown to be effective for the direct cleavage of unactivated carbamates without the need for additional catalysts. organic-chemistry.org

Table 2: Reagents for Nucleophilic Cleavage of Carbamates

| Reagent/System | Conditions | Comments | Reference |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, reflux | Mild and selective | vulcanchem.comorganic-chemistry.org |

| 2-Mercaptoethanol / K3PO4 | DMAc, 75°C | Good for sensitive substrates | organic-chemistry.org |

Controlled Scission for Specific Product Formation

The strategic cleavage of the this compound molecule can be directed to yield specific, valuable chemical entities. The primary methods for achieving this controlled scission are hydrolysis and thermal decomposition, each leading to a different set of products.

One of the main controlled degradation pathways is hydrolysis under basic conditions. This compound is stable in acidic and neutral aqueous environments but undergoes hydrolysis at a pH greater than 10. vulcanchem.com This reaction cleaves the carbamate ester linkage, yielding 3-methoxyaniline and phenyl carbonate. vulcanchem.com This process is a targeted method for recovering the constituent amine from the carbamate structure.

Thermal decomposition presents another route for controlled scission, aiming for the production of isocyanates, which are valuable precursors in polymer chemistry. nih.govmdpi.com The thermal cleavage of carbamates is a known, albeit endothermic, process that typically requires temperatures above 150°C. nih.govmdpi.com In the case of this compound, heating would break the C-O bond of the phenyl ester, leading to the formation of m-anisyl isocyanate and phenol. This method avoids the use of toxic reagents like phosgene (B1210022) for isocyanate synthesis. mdpi.com

The following table summarizes the conditions and products for the controlled scission of this compound.

| Method | Conditions | Primary Products | References |

| Basic Hydrolysis | Aqueous solution, pH > 10 | 3-Methoxyaniline, Phenyl carbonate | vulcanchem.com |

| Thermal Decomposition | High temperature (>150°C), potentially with catalysts | m-Anisyl isocyanate, Phenol | nih.govmdpi.commdpi.com |

Analysis of Side-Reactions and By-product Formation

During the synthesis, degradation, or controlled scission of this compound, several side-reactions can occur, leading to the formation of various by-products. Understanding these pathways is crucial for optimizing reaction yields and ensuring product purity.

A significant side-reaction involves the formation of ureas. Phenylcarbamates are known to react with amines to form urea derivatives. vulcanchem.com For instance, if 3-methoxyaniline is present in the reaction mixture (either as a starting material impurity or as a product of hydrolysis), it can react with the parent carbamate to form N,N'-bis(3-methoxyphenyl)urea.

Furthermore, if the reaction conditions lead to the formation of m-anisyl isocyanate via thermal decomposition, this highly reactive intermediate can participate in several subsequent reactions. mdpi.com

Reaction with Water : Any moisture present in the reaction system can react with the isocyanate to produce an unstable carbamic acid, which then decomposes to form 3-methoxyaniline and carbon dioxide. mdpi.com

Reaction with Amine : The newly formed 3-methoxyaniline can then react with another molecule of m-anisyl isocyanate to produce the symmetrically substituted N,N'-bis(3-methoxyphenyl)urea. nih.govmdpi.com This is often a major by-product in the thermal decomposition of carbamates. nih.gov

Self-Condensation : Isocyanates can also react with themselves to form dimers (uretdiones) or trimers (isocyanurates), particularly at high concentrations or in the presence of certain catalysts. mdpi.com

The table below details the potential side-reactions and the corresponding by-products.

| Reactants | By-product | Reaction Type | References |

| This compound + 3-Methoxyaniline | N,N'-bis(3-methoxyphenyl)urea | Aminolysis | vulcanchem.com |

| m-Anisyl isocyanate + Water | 3-Methoxyaniline + Carbon Dioxide | Hydrolysis | mdpi.com |

| m-Anisyl isocyanate + 3-Methoxyaniline | N,N'-bis(3-methoxyphenyl)urea | Urea Formation | nih.govmdpi.com |

| m-Anisyl isocyanate + m-Anisyl isocyanate | Uretdiones (Dimers), Isocyanurates (Trimers) | Dimerization/Trimerization | mdpi.com |

Emerging Applications and Functional Materials Development Utilizing Phenyl N M Anisyl Carbamate

Phenyl N-(M-anisyl)carbamate as a Synthetic Intermediate

The strategic placement of functional groups in this compound makes it a valuable precursor and building block in various synthetic transformations, enabling the creation of isocyanates, complex organic molecules, heterocycles, and primary amines.

Precursor in the Synthesis of Isocyanates

One of the most significant applications of aryl carbamates is their role as precursors in phosgene-free routes to isocyanates. The thermal decomposition, or thermolysis, of carbamates provides a direct method to generate these highly reactive intermediates. mdpi.com When this compound is subjected to high temperatures, typically in the range of 250 to 600 °C, it undergoes a unimolecular elimination reaction. mdpi.comresearchgate.net This process cleaves the carbamate (B1207046) bond to yield two primary products: m-methoxyphenyl isocyanate and phenol (B47542).

This reaction is a key step in "green" isocyanate production, as it avoids the use of highly toxic phosgene (B1210022). mdpi.com The process can be conducted in either the gas or liquid phase, and various catalysts, including metal compounds, can be employed to lower the decomposition temperature and improve selectivity. mdpi.comgoogle.comnih.gov The resulting m-methoxyphenyl isocyanate is a valuable monomer for the synthesis of specialty polyurethanes.

Building Block for Complex Organic Molecules and Heterocycles

This compound serves as a foundational building block for constructing more elaborate molecular architectures. The carbamate group can direct reactions or participate in cyclization schemes to form heterocyclic ring systems, which are prevalent scaffolds in pharmaceuticals and functional materials. acs.org

While direct examples involving this compound are specific to proprietary research, the utility of the N-aryl carbamate motif in heterocycle synthesis is well-documented. For instance, carbamate functionalities are often used in intramolecular cyclization reactions. Depending on the substituents and reaction conditions, the carbamate nitrogen can act as a nucleophile to form various nitrogen-containing heterocycles. researchgate.netresearchgate.net The synthesis of N-heteroaryl carbamates from N-heteroaryls and carbon dioxide further highlights the importance of the carbamate linkage in building complex heterocyclic structures. uit.no The presence of the electron-donating methoxy (B1213986) group on the N-aryl ring of this compound can influence the electronic properties and reactivity of the molecule, potentially enabling regioselective functionalization of the aromatic systems in the synthesis of complex targets.

Amine Synthesis through Carbamate Cleavage

Carbamates are widely employed as protecting groups for amines in multi-step organic synthesis due to their stability under various conditions and the availability of reliable deprotection methods. The cleavage of the carbamate bond in this compound regenerates the parent amine, m-anisidine (B1676023), which is a valuable synthetic intermediate itself.

Several methods have been developed for the cleavage of carbamates, offering flexibility depending on the sensitivity of the substrate and other functional groups present in the molecule. organic-chemistry.org These methods generally involve nucleophilic attack at the carbonyl carbon or cleavage of the N-C(O) bond. youtube.com The use of trimethylsilyl (B98337) iodide (TMSI) is a classic method that proceeds through a silyl (B83357) carbamate intermediate. nih.gov Other reagents and conditions can also achieve this transformation efficiently.

| Reagent/Condition | Description | Reference |

|---|---|---|

| Trimethylsilyl iodide (TMSI) | Mediates cleavage through a silyl carbamate intermediate, often used in aprotic solvents like acetonitrile (B52724). | nih.gov |

| Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | A mild method using a fluoride source, typically in a solvent like tetrahydrofuran (B95107) (THF). | organic-chemistry.org |

| 2-Mercaptoethanol (B42355) | A nucleophilic deprotection protocol used in the presence of a base like potassium phosphate (B84403). | organic-chemistry.org |

| Diethylenetriamine | Effective for chemoselective cleavage without the need for additional catalysts. | organic-chemistry.org |

| Nickel Catalysis | A nickel-catalyzed decarboxylation reaction can form the aromatic amine with carbon dioxide as the only byproduct. | organic-chemistry.org |

Applications in Advanced Materials Science

The structural features of this compound make it a promising candidate for incorporation into advanced materials, where it can influence polymeric architecture and optical properties.

Development of Novel Polymeric Architectures

The primary application of this compound in materials science is as a precursor to polyurethanes. As established, its thermal decomposition yields m-methoxyphenyl isocyanate. This isocyanate can then be reacted with a polyol (a molecule with multiple hydroxyl groups) in a polyaddition reaction to form a polyurethane. acs.orgl-i.co.uk

The structure of the isocyanate is crucial in determining the final properties of the polyurethane material. mdpi.comresearchgate.net The incorporation of the m-anisyl group into the polymer backbone can impart specific characteristics. Aromatic isocyanates generally contribute to rigidity, thermal stability, and mechanical strength in the resulting polymer. acs.orgresearchgate.net The methoxy substituent can influence properties such as solubility, adhesion, and interaction with other materials or solvents. By selecting different polyol co-monomers, a wide range of materials, from rigid plastics to flexible elastomers, can be developed. Furthermore, carbamates themselves are being explored as backbones for sequence-defined informational polymers, where precise monomer placement allows for encoded information at a molecular level. acs.orgnih.gov

| Property | Influence of the (m-methoxy)phenyl Group | Reference |

|---|---|---|

| Rigidity & Strength | The aromatic ring structure contributes to chain stiffness, enhancing tensile strength and modulus. | mdpi.comresearchgate.net |

| Thermal Stability | Aromatic structures generally increase the glass transition temperature (Tg) and thermal stability compared to aliphatic counterparts. | researchgate.net |

| Hydrophobicity | The presence of aromatic rings can increase the hydrophobicity of the polymer surface. | mdpi.com |

| Adhesion | The polar methoxy group may enhance adhesive properties on certain substrates. | |

| UV Stability | Aromatic isocyanates can be prone to yellowing under UV light, a factor to consider in coating applications. | researchgate.net |

Integration into Optically Active Materials

The integration of molecules like this compound into optically active materials is an area of growing interest. While specific studies on the optical properties of this exact compound are not widespread, its structural components suggest potential. The incorporation of fluoroalkyl groups into aryl carbamates has been shown to create molecules with notable electro-optical properties for use as organic semiconductors. scispace.com

The photophysical properties of a material are determined by its molecular structure, including the arrangement of its π-electron systems and the presence of donor/acceptor groups. nih.gov The methoxy group (-OCH₃) is an electron-donating group, which can influence the charge-transfer characteristics of the molecule when paired with the electron-withdrawing carbamate functionality. Such features are foundational for developing materials with nonlinear optical (NLO) properties. Furthermore, self-immolative linkers based on carbamates are used to release fluorescent reporters, demonstrating the role of the carbamate structure in photophysical applications. oup.com The precise control over molecular conformation and intermolecular interactions (such as hydrogen bonding and π-π stacking) in the solid state is critical for tailoring bulk optical properties like birefringence and refractive index.

Green Chemistry and Sustainable Synthesis Initiatives Utilizing this compound

The principles of green chemistry are increasingly guiding the development of new chemical processes, emphasizing the reduction of hazardous substances, the use of renewable feedstocks, and the design of more efficient and environmentally benign synthetic routes. In this context, this compound is emerging as a compound of interest in the development of sustainable chemical manufacturing. Its utility is being explored in phosgene-free synthesis, carbon dioxide valorization, and chemical recycling processes, contributing to a more circular and sustainable chemical industry.

Contribution to Phosgene-Free Manufacturing Processes

The traditional synthesis of isocyanates, key precursors for polyurethanes, relies heavily on the use of phosgene, a highly toxic and corrosive gas. The development of phosgene-free routes to isocyanates and their carbamate precursors is a critical goal in green chemistry. This compound can be synthesized through several non-phosgene pathways, making it a valuable intermediate in greener manufacturing processes.

One prominent phosgene-free approach involves the reaction of an amine with a carbonate. For instance, the synthesis of N-aryl carbamates can be achieved by reacting arylamines with alkyl aryl carbonates in the presence of a strong base. This method avoids the use of sensitive and difficult-to-access dialkyl dicarbonates and isocyanates. nih.gov While not specifically detailing the synthesis of this compound, the general applicability of this method to various arylamines suggests its potential for the synthesis of this specific carbamate from m-anisidine and a suitable phenyl carbonate.

Another green alternative is the oxidative carbonylation of amines. Although this method often requires a catalyst, it circumvents the direct use of phosgene. Research into nickel-promoted magnetic iron oxide catalysts has shown effectiveness in the synthesis of N-substituted carbamates from various amines and alkyl carbamates. cas.cn Such catalytic systems offer the advantage of easy separation and recycling, aligning with the principles of sustainable chemistry.

The table below summarizes some phosgene-free methods applicable to the synthesis of N-aryl carbamates like this compound.

| Synthesis Method | Reactants | Conditions | Advantages |

| Reaction with Alkyl Aryl Carbonates | Arylamine, Alkyl Aryl Carbonate | Strong base (e.g., tBuLi) | Avoids phosgene, isocyanates, and dialkyl dicarbonates. nih.gov |

| Catalytic Oxidative Carbonylation | Amine, Carbon Monoxide, Alcohol | Catalyst (e.g., Pd-based) | Direct synthesis from simple feedstocks. |

| Reaction with Dimethyl Carbonate (DMC) | Amine, DMC | Catalyst | DMC is a non-toxic and biodegradable reagent. |

| Biocatalytic Synthesis | Amine, Carbonate | Esterase/Acyltransferase in water | Environmentally friendly solvent, high yields. |

Involvement in Carbon Dioxide Valorization Strategies

The utilization of carbon dioxide (CO2) as a C1 building block in chemical synthesis is a key area of green chemistry research, aiming to reduce greenhouse gas emissions and create value from a waste product. The synthesis of carbamates from CO2, amines, and alcohols represents a promising route for CO2 valorization. This compound can potentially be synthesized through such pathways.

The direct carboxylation of amines with CO2 to form carbamic acids, followed by esterification, is a well-established concept. Transition metal-catalyzed carboxylation of organic compounds with CO2 has emerged as a powerful tool. illinois.edu For instance, the palladium-catalyzed carboxylation of aryl bromides with CO2 using a reducing agent has been reported. nih.gov While direct C-H bond carboxylation of arenes with CO2 is still a developing field, it holds significant promise for future green synthesis routes. nih.gov

A more developed approach involves the reaction of amines with CO2 in the presence of an alcohol and a suitable catalyst or activating agent. This can lead to the formation of carbamates in a one-pot process. The development of efficient catalytic systems is crucial for the economic viability of these processes.

The following table illustrates conceptual pathways for the valorization of CO2 in the synthesis of this compound.

| Valorization Strategy | Key Steps | Potential Advantages |

| Direct Carboxylation of m-Anisidine | Catalytic reaction of m-anisidine with CO2 to form a carbamic acid intermediate, followed by reaction with phenol. | Atom-economic, direct use of CO2. illinois.edu |

| Reductive Carboxylation | Reaction of a derivative of m-anisidine (e.g., an aryl halide) with CO2 in the presence of a reductant and catalyst, followed by esterification with phenol. | Utilizes established catalytic systems. nih.gov |

| Three-Component Coupling | Reaction of m-anisidine, CO2, and phenol in the presence of a catalyst and dehydrating agent. | One-pot synthesis, potentially high efficiency. |

Role in Chemical Recycling Processes

The chemical recycling of polymers, particularly thermosets like polyurethanes, is essential for a circular economy. Polyurethanes are synthesized from isocyanates and polyols, and their structure is characterized by carbamate (urethane) linkages. Chemical recycling aims to break down the polymer into its constituent monomers or other valuable chemicals.

The cleavage of the carbamate bond is a central step in the chemical recycling of polyurethanes. Processes such as glycolysis, hydrolysis, and aminolysis are employed to depolymerize polyurethane waste. researchgate.net Glycolysis, for example, involves the reaction of the polyurethane with a glycol at elevated temperatures, leading to the formation of recycled polyols and carbamates. These recovered materials can then be used to produce new polymers.